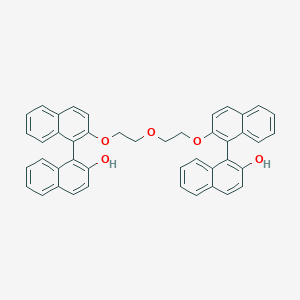![molecular formula C16H9BrClN3S B287864 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287864.png)
2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of thiazolo triazole derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. This leads to the disruption of the cytoskeleton and ultimately, cell death.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits the migration and invasion of cancer cells, thereby preventing metastasis. In addition, 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, thereby protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole in lab experiments is its high potency and selectivity towards cancer cells. However, the compound is highly insoluble in water, which makes it difficult to administer in vivo. In addition, the compound has shown some toxicity towards normal cells, which may limit its use in clinical settings.
Direcciones Futuras
1. Further studies are needed to explore the potential of 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole as a treatment for neurodegenerative diseases.
2. The development of more efficient synthesis methods for the compound to improve its solubility and bioavailability.
3. Investigation of the compound's potential as a radiosensitizer in cancer therapy.
4. Exploration of the compound's mechanism of action in more detail to identify potential drug targets.
5. Investigation of the compound's potential as a therapeutic agent in other diseases such as diabetes and inflammation.
In conclusion, 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has shown promising results in various research studies and has the potential to be used as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. However, further research is needed to explore its mechanism of action and potential as a therapeutic agent in other diseases.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves the reaction between 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then treated with thiosemicarbazide and triethylorthoformate to obtain the final compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential use as an anti-cancer agent. Several research studies have shown that 2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole exhibits significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. In addition, the compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole |
|---|---|
Fórmula molecular |
C16H9BrClN3S |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H9BrClN3S/c17-12-5-1-11(2-6-12)15-19-16-21(20-15)14(9-22-16)10-3-7-13(18)8-4-10/h1-9H |
Clave InChI |
LCTSCTAXVTXTKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate](/img/structure/B287781.png)
![2-(2,6-bis{[chloro(dimethylamino)methylene]amino}-3,5-dicyano-4H-thiopyran-4-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B287783.png)
![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)

![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)

![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)


![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
